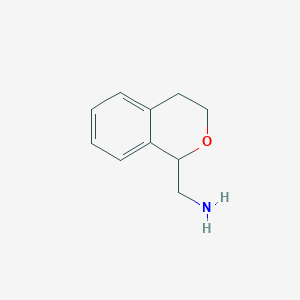

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJDAFPFCCVDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940796 | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19158-90-8 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19158-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydro-1H-isochromen-1-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, also known as chroman-1-amine, is a compound of significant interest in organic chemistry and medicinal research due to its unique structure and potential biological activities. This compound features a fused benzene and pyran ring with a methanamine group, which contributes to its reactivity and biological properties. Research has indicated that it may exhibit various biological activities, including enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular structure of 1H-2-benzopyran-1-methanamine, 3,4-dihydro- is characterized by the following features:

- Benzopyran Core : The compound belongs to the benzopyran family, which is known for diverse biological activities.

- Methanamine Group : This functional group enhances the compound's reactivity.

- Dihydro Configuration : The presence of the dihydro configuration at positions 3 and 4 affects its interaction with biological targets.

Biological Activities

Research has shown that 1H-2-benzopyran-1-methanamine, 3,4-dihydro- may possess several biological activities:

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential for this compound as well.

- Antimicrobial Properties : Studies indicate that derivatives of this compound may exhibit antibacterial and antifungal activities.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be relevant in therapeutic contexts.

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Coumarin | Anticoagulant | |

| Atovaquone | Antiparasitic | |

| 3-Hydroxyflavone | Antioxidant and anticancer |

The mechanism of action for 1H-2-benzopyran-1-methanamine, 3,4-dihydro-, involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to observed biological effects. Detailed studies on binding affinity and selectivity are essential for understanding its full mechanism.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antioxidant Activity : A study demonstrated that benzopyran derivatives exhibited significant antioxidant activity in vitro, suggesting potential health benefits related to oxidative stress reduction.

- Antimicrobial Study : Research indicated that certain benzopyran derivatives showed promising antibacterial activity against Gram-positive bacteria, highlighting their potential use in treating infections.

- Enzyme Inhibition Study : Investigations into enzyme inhibition revealed that some derivatives could effectively inhibit key enzymes involved in disease processes, making them candidates for drug development.

Synthesis and Applications

The synthesis of 1H-2-benzopyran-1-methanamine, 3,4-dihydro-, typically involves multiple steps:

- Formation of the benzopyran core.

- Introduction of the methanamine group.

- Functionalization with other substituents to enhance biological activity.

This compound has potential applications in various fields:

- Medicinal Chemistry : As a building block for developing new therapeutic agents.

- Material Science : In the synthesis of novel materials with specific functionalities.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Molecular Weight and Polarity: The methyl-substituted analog (CAS 2089255-03-6) has a molecular weight of 177.24 g/mol, while the hydroxyl analog (CAS 95033-78-6) is lighter (162.18 g/mol). The amine group in the target compound may increase polarity compared to methyl or hydroxyl substituents. The positional isomer (CAS 53981-38-7) has a molecular formula of C₉H₁₁NO, suggesting lower molecular weight (149.19 g/mol) and altered steric effects due to the amine at position 4 .

- Synthetic Pathways: –3 describe the synthesis of pyran-2-one derivatives via reactions with amines or thiols.

Data Tables

Table 1: Structural Comparison of Benzopyran Derivatives

Preparation Methods

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Reductive Amination

During LiAlH₄-mediated reduction, over-reduction of the benzopyran ring to tetrahydro derivatives is a common side reaction. This is mitigated by:

Stereochemical Control in Aldehyde Condensation

The Z-configuration of intermediate II is critical for subsequent rearrangement. Stereoselectivity is achieved via:

-

Trans-Cyclohexyl Preference : Bulky 4-(4-chlorophenyl) groups favor equatorial positioning, guiding methylidene addition.

-

Acid Catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, promoting conjugate addition.

Industrial-Scale Adaptations and Challenges

Q & A

Q. What are the primary synthetic routes for 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-?

- Methodological Answer: Synthesis typically involves organic reactions such as cyclization of substituted phenethylamine derivatives or reductive amination of ketones. For example, one approach may use a benzopyran scaffold with methanamine substitution via catalytic hydrogenation or acid-mediated ring closure. Reaction optimization should focus on solvent choice (e.g., ethanol or THF), temperature control (60–100°C), and catalyst selection (e.g., Pd/C for hydrogenation) to improve yield and purity .

- Key Parameters to Monitor:

- Reaction progress via TLC or HPLC.

- Post-synthesis purification using column chromatography or recrystallization.

Q. How is the compound structurally characterized in experimental settings?

- Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- NMR Spectroscopy: Analyze and NMR spectra to verify benzopyran ring protons (δ 6.5–7.5 ppm) and methanamine CH-NH groups (δ 2.5–3.5 ppm).

- Mass Spectrometry (MS): Use ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy: Identify amine N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .

Q. What safety protocols are critical during handling?

- Methodological Answer: Based on GHS hazard classifications (acute toxicity, skin/eye irritation):

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Storage: Keep in airtight containers under inert gas (N or Ar) at −20°C to prevent degradation .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

- Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Strategies include:

- Differential Scanning Calorimetry (DSC): Compare melting endotherms to assess crystallinity.

- HPLC-PDA: Quantify impurities (>98% purity threshold) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).

- Solubility Studies: Perform shake-flask experiments in buffered solutions (pH 1–10) to map pH-dependent solubility .

Q. What experimental designs improve stability during long-term storage?

- Methodological Answer: Stability depends on environmental factors:

Q. How are degradation products analyzed under stress conditions (e.g., heat, hydrolysis)?

- Methodological Answer: Forced degradation studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.